molecular formula C14H17BrN2 B095477 5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole CAS No. 17274-68-9

5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole

Cat. No.: B095477
CAS No.: 17274-68-9
M. Wt: 293.2 g/mol
InChI Key: OTKDIZOYQXFTDK-UHFFFAOYSA-N
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Description

Product Overview 5-Bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole is a synthetic organic compound with the molecular formula C 14 H 17 BrN 2 and a calculated molecular weight of 293.21 . This chemical belongs to the class of indole derivatives, a structural motif recognized as a 'privileged scaffold' in medicinal chemistry due to its ability to bind to diverse biological targets . It is supplied as a high-purity solid for research applications. Physicochemical Properties The compound has a calculated exact mass of 292.057495 . It features a predicted boiling point of 419.5±30.0 °C at 760 mmHg, a flash point of 207.5±24.6 °C, and a density of approximately 1.4±0.1 g/cm³ . Its predicted octanol-water partition coefficient (XLogP3) is 3.49, and it has a polar surface area of 19 Ų . Research Applications and Value Indole derivatives are of significant interest in pharmacological research. While specific studies on this compound were not identified, structurally similar 3-[2-(pyrrolidin-1-yl)ethyl]indoles have been investigated as potent and selective agonists for the human 5-HT 1D (5-hydroxytryptamine 1D ) serotonin receptor . This receptor is a key target in migraine research . The indole scaffold is also prevalent in research concerning antiviral and anticancer agents , highlighting the broad potential utility of this compound class. Handling and Storage For safe handling, use personal protective equipment and ensure good ventilation to avoid inhalation or contact with skin and eyes . Avoid creating dust or aerosols . The product should be stored in a tightly closed container, in a cool, dry, and well-ventilated place . Notice for Researchers This product is intended for Research Use Only (RUO) and is not classified as a drug or medicinal product. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

5-bromo-3-(2-pyrrolidin-1-ylethyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2/c15-12-3-4-14-13(9-12)11(10-16-14)5-8-17-6-1-2-7-17/h3-4,9-10,16H,1-2,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKDIZOYQXFTDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCC2=CNC3=C2C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70578766
Record name 5-Bromo-3-[2-(pyrrolidin-1-yl)ethyl]-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70578766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17274-68-9
Record name 5-Bromo-3-[2-(pyrrolidin-1-yl)ethyl]-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70578766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-Bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole is a novel compound belonging to the indole derivative class, characterized by a bromine atom at the 5-position and a pyrrolidine ring linked through an ethyl chain at the 3-position. This unique structure suggests significant potential for various biological activities, particularly in neuropharmacology and medicinal chemistry.

Structural Characteristics

  • Molecular Formula : C14_{14}H16_{16}BrN3_{3}
  • Molecular Weight : Approximately 284.2 g/mol
  • Key Functional Groups : Bromine atom, pyrrolidine moiety

Biological Activities

Indole derivatives are known for their diverse biological activities, including:

  • Neuropharmacological Effects : Preliminary studies indicate that this compound may modulate neurotransmitter systems, potentially influencing mood regulation and cognitive functions.
  • Anticancer Properties : Similar compounds have demonstrated anticancer activity, suggesting that this derivative could also be evaluated for its efficacy against various cancer cell lines .
  • Antimicrobial Activity : Indole derivatives often exhibit antimicrobial properties, which may extend to this compound, although specific studies are still needed .

The biological activity of this compound is hypothesized to involve:

  • Receptor Interactions : The compound's structural features may enhance its binding affinity to specific receptors involved in neurotransmission, influencing signaling pathways related to various biological processes.
  • Biochemical Pathways : It may affect multiple biochemical pathways associated with antiviral, anti-inflammatory, anticancer, and neuroprotective activities.

Comparative Analysis with Related Compounds

To better understand the potential of this compound, it is useful to compare it with other structurally similar compounds:

Compound NameStructural FeaturesNotable Activities
5-BromoindazoleIndazole core with bromine substitutionAnticancer properties
5-Bromo-1-methylindoleMethyl group at position 1Neuroactive effects
Benzyl (S)-2-(5-bromo-1H-indole-3-carbonyl)pyrrolidineCarbonyl substitution on indolePotential anti-inflammatory effects

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₄H₁₇BrN₂
  • Molecular Weight : Approximately 293.2 g/mol
  • Key Functional Groups : Bromine atom, pyrrolidine moiety

Biological Activities

The compound's structural features suggest significant potential for various biological activities, particularly in neuropharmacology and medicinal chemistry. Here are some notable applications:

  • Neuropharmacological Effects :
    • Preliminary studies suggest that this compound may modulate neurotransmitter systems, potentially influencing mood regulation and cognitive functions. Indole derivatives are known to have interactions with serotonin receptors, which could play a role in mood disorders.
  • Anticancer Properties :
    • Similar compounds have demonstrated anticancer activity, suggesting that this derivative could also be evaluated for its efficacy against various cancer cell lines. Research indicates that indole derivatives can inhibit cell proliferation by targeting specific pathways involved in cancer progression .
  • Antimicrobial Activity :
    • Indole derivatives often exhibit antimicrobial properties, which may extend to this compound. While specific studies are still needed, the potential for antibacterial and antifungal activity is significant given the known properties of similar compounds.

Research Applications

The compound has been utilized in various research contexts:

  • Synthesis of Complex Molecules : As a building block in organic synthesis, it can be used to create more complex chemical entities with potential therapeutic effects.
  • Drug Development : Investigated for its potential therapeutic effects in treating various diseases, particularly those related to neurological disorders and cancer.

Comparative Analysis with Related Compounds

To better understand the potential of this compound, a comparison with other structurally similar compounds can be insightful:

Compound NameStructural FeaturesNotable Activities
5-BromoindazoleIndazole core with bromine substitutionAnticancer properties
5-Bromo-1-methylindoleMethyl group at position 1Neuroactive effects
Benzyl (S)-2-(5-bromo-1H-indole-3-carbonyl)pyrrolidineCarbonyl substitution on indolePotential anti-inflammatory effects

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of related indole derivatives. For instance, a study reported the synthesis of new 5-substituted indole derivatives that showed dual inhibition of epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2), demonstrating significant antiproliferative properties . The findings indicated that modifications at the 5-position of the indole moiety can significantly impact biological activity.

Comparison with Similar Compounds

Pyrrolidine and Piperidine Derivatives

  • (R)-5-Bromo-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole (CAS 143322-57-0): Structure: Pyrrolidine linked via a methylene group (vs. ethyl chain). Properties: Molecular weight 293.20, density 1.418 g/cm³, boiling point 412.9°C. Application: Intermediate for Eletriptan, a serotonin receptor agonist for migraines .
  • 5-Bromo-3-(piperidin-4-yl)-1H-indole (CAS 149669-42-1):

    • Structure : Piperidine ring (6-membered) instead of pyrrolidine (5-membered).
    • Properties : Molecular weight 279.18, density 1.429 g/cm³, predicted pKa ~16.10.
    • Key Difference : Larger ring size alters steric and electronic profiles, possibly modulating solubility and target affinity .

Heterocyclic Substituents

  • 5-Bromo-3-(2-(4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole (9a) :

    • Structure : Triazole ring attached via ethyl linker.
    • Synthesis : Click chemistry (CuI-catalyzed azide-alkyne cycloaddition), 46% yield.
    • Properties : Molecular ion at m/z 397.0653 [M+H]⁺; TLC Rf = 0.22.
    • Key Difference : Triazole’s aromaticity and hydrogen-bonding capability may enhance interactions with enzymes (e.g., antioxidants for ischemia) .
  • 5-Bromo-3-(2-(2-chloropyrimidin-4-yl)ethyl)-1H-indole (13) :

    • Structure : Chloropyrimidine substituent.
    • Synthesis : Vinylpyrimidine coupling, 42% yield.
    • Properties : HRMS m/z 292.0403 [M+H]⁺.
    • Key Difference : Pyrimidine’s electron-deficient nature could favor interactions with kinase or CYP targets (e.g., CYP121A1 inhibitors) .

Rigidified Linkers and Aromatic Systems

  • 5-Bromo-3-(pyridin-3-ylethynyl)-1H-pyrrolo[2,3-b]pyridine (20b): Structure: Ethynyl-linked pyridine fused to a pyrrolopyridine core. Synthesis: Sonogashira coupling (75% yield). Properties: White solid; ¹H NMR confirms aromatic protons. Key Difference: Rigid ethynyl spacer and extended π-system may improve selectivity for nucleic acid or protein binding .

Physicochemical and Pharmacological Insights

Structural Impact on Properties

Compound Type Boiling Point (°C) Density (g/cm³) Notable Features
Pyrrolidine-ethyl (Target) Not reported ~1.4 (predicted) Flexibility, moderate basicity
Pyrrolidine-methyl 412.9 1.418 Eletriptan intermediate, higher lipophilicity
Piperidine 437.6 (predicted) 1.429 Increased ring size, higher pKa
Triazole Not reported Not reported Aromatic, H-bond acceptor
Pyrimidine Not reported Not reported Electron-deficient, enzyme inhibition

Preparation Methods

Core Indole Functionalization Strategies

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial synthesis prioritizes scalability and efficiency. Continuous flow reactors enable precise control over temperature and mixing, critical for exothermic reactions like Friedel-Crafts acylation. A patented method details the use of toluene and aqueous sodium carbonate for phase separation, achieving a 90.5% yield after recrystallization. Key parameters include:

ParameterValueImpact on Yield
Temperature30–35°CMaximizes rate without side reactions
Solvent Ratio (Toluene:Water)1:1.5Enhances product partitioning
Stirring Duration30 minutesEnsures complete layer separation

This method reduces purification steps by leveraging solvent polarity differences, streamlining large-scale production.

Catalytic Hydrogenation

Recent innovations explore catalytic hydrogenation for introducing the pyrrolidine group. Palladium on carbon (Pd/C) under hydrogen atmosphere facilitates the reductive amination of 3-(2-nitroethyl)-5-bromo-1H-indole intermediates. While this method avoids harsh reducing agents, it requires high-pressure equipment and meticulous catalyst recycling to maintain cost-efficiency.

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

The choice of solvent profoundly influences reaction kinetics. Dichloromethane, with its low polarity, stabilizes carbocation intermediates during Friedel-Crafts reactions, whereas toluene optimizes phase separation in workup steps. Computational studies suggest that reaction rates double for every 10°C increase below 50°C, but exceeding this threshold promotes decomposition.

Stereochemical Considerations

Chiral resolution of intermediates remains a challenge. The use of (R)-N-benzyloxycarbonyl prolyloyl chloride ensures enantiomeric excess >99% in the acylated intermediate, which is preserved through subsequent reductions. X-ray crystallography confirms that the final product retains the (R)-configuration at the pyrrolidine nitrogen.

Analytical Validation and Quality Control

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm is the gold standard for purity verification. A representative protocol reports 99.12% purity for the final product using a C18 column and acetonitrile/water mobile phase. Impurities predominantly arise from over-reduction byproducts, which are minimized by controlling reductant stoichiometry.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, indole NH), 7.89 (d, J = 8.4 Hz, 1H), 7.32 (d, J = 8.4 Hz, 1H), 3.82–3.75 (m, 2H, CH₂N), 2.95–2.88 (m, 4H, pyrrolidine CH₂), 1.98–1.91 (m, 4H, pyrrolidine CH₂).

  • HRMS : m/z calculated for C₁₄H₁₇BrN₂ [M+H]⁺: 293.2; found: 293.1.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Reaction TimeScalability
Friedel-Crafts + SDMA90.599.126 hoursIndustrial
Traditional LAH8398.539 hoursLaboratory
Catalytic Hydrogenation7897.812 hoursPilot-scale

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